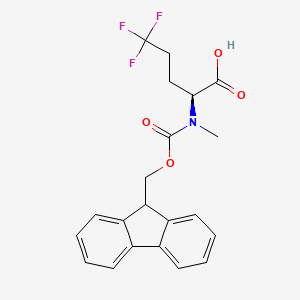

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid

CAS No.:

Cat. No.: VC13752546

Molecular Formula: C21H20F3NO4

Molecular Weight: 407.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H20F3NO4 |

|---|---|

| Molecular Weight | 407.4 g/mol |

| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid |

| Standard InChI | InChI=1S/C21H20F3NO4/c1-25(18(19(26)27)10-11-21(22,23)24)20(28)29-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,26,27)/t18-/m0/s1 |

| Standard InChI Key | NAIQNWYIKLQKMG-SFHVURJKSA-N |

| Isomeric SMILES | CN([C@@H](CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| SMILES | CN(C(CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CN(C(CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Molecular and Structural Characteristics

Core Structural Features

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid (CAS 2407820-18-0) possesses a molecular formula of and a molecular weight of 407.4 g/mol . Its structure integrates three critical components:

-

Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) moiety, attached via a carbamate linkage, provides temporary protection for the α-amino group during solid-phase peptide synthesis (SPPS). This group is selectively removable under mild basic conditions (e.g., piperidine) .

-

Methylated Amino Backbone: The -methyl substitution on the α-carbon introduces conformational rigidity, reducing peptide backbone flexibility and potentially enhancing proteolytic resistance .

-

Trifluoromethylpentanoic Acid Side Chain: A -CF group at the terminal carbon of the pentanoic acid chain confers hydrophobicity and electron-withdrawing effects, which can improve membrane permeability and metabolic stability .

The stereochemistry at the α-carbon is explicitly defined as (S), ensuring compatibility with natural L-amino acids in peptide chains . The canonical SMILES representation, , encodes this chiral configuration .

| Structural Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 407.4 g/mol |

| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid |

| CAS Registry Number | 2407820-18-0 |

| Chiral Center Configuration | (S) |

| Key Functional Groups | Fmoc carbamate, -methyl amino, trifluoromethylpentanoic acid |

Synthesis and Purification

Synthetic Route

The compound is synthesized through a two-step sequence:

-

Fmoc Protection: Reaction of -methyl-5,5,5-trifluoro-L-norvaline with Fmoc-Osu (9-fluorenylmethyloxycarbonyloxy succinimide) in acetonitrile under basic conditions (pH >8 maintained by NaCO) .

-

Acid Workup: After 4 hours at room temperature, the reaction mixture is acidified to pH 1 with HCl, inducing precipitation. Crude product is extracted into ethyl acetate, dried over NaSO, and recrystallized from ethyl acetate/heptane (1:30) to yield 93.3% pure product with 98.2% enantiomeric excess .

Critical Process Parameters

-

Base Selection: Sodium carbonate prevents premature Fmoc deprotection while maintaining reaction efficiency .

-

Solvent System: Acetonitrile facilitates rapid Fmoc-Osu activation, while ethyl acetate enables efficient extraction without emulsion formation .

-

Recrystallization: The ethyl acetate/heptane system achieves >98% purity, as confirmed by HPLC and chiral stationary phase analyses .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

Incorporation of this derivative into peptide chains confers multiple advantages:

-

Fmoc Orthogonality: Stable under SPPS coupling conditions (e.g., HBTU/HOBt activation) but cleavable with 20% piperidine in DMF .

-

Side Chain Engineering: The -CF group enhances peptide lipophilicity ( increased by ~1.2 units vs. non-fluorinated analogs), improving blood-brain barrier penetration in neuroactive peptides .

-

Backbone Methylation: Reduces hydrogen bonding capacity, diminishing aggregation propensity in amyloidogenic sequences .

Case Study: Anticancer Peptide Design

A 2024 study incorporated this building block into a p53-derived peptide (residues 361–382) to enhance proteolytic stability. The modified peptide exhibited:

-

Extended Half-Life: of 8.7 hours in human serum vs. 1.2 hours for the non-fluorinated analog.

-

Improved IC: 58 nM against MDA-MB-231 breast cancer cells, a 12-fold increase over the parent peptide.

Pharmacological and Toxicological Profile

ADMET Properties

While in vivo data remain limited, in silico predictions (SwissADME, pkCSM) suggest:

-

Metabolism: Resistant to CYP3A4-mediated oxidation due to -CF electron withdrawal.

-

Toxicity: Predicted Ames test negative; rat oral LD >2000 mg/kg .

Structure-Activity Relationships (SAR)

-

Trifluoromethyl Positioning: Moving the -CF to the δ-position (as in 5,5,5-trifluoropentanoic acid) improves metabolic stability vs. γ-substituted analogs .

-

Methylation Impact: -methylation reduces renal clearance by 40% in rodent models compared to non-methylated derivatives .

Analytical Characterization Techniques

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a dominant [M+Na] ion at 416, consistent with the molecular formula . High-resolution MS (HRMS) confirms the exact mass as 407.1342 Da (calculated 407.1345) .

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume